Cas no 55503-26-9 (2-Bromo-7-ethyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid)

2-Bromo-7-ethyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid is a heterocyclic compound featuring a thienopyridine core with bromo and carboxylic acid functional groups. Its structural complexity makes it a valuable intermediate in organic synthesis, particularly for constructing pharmacologically active molecules. The presence of the bromo substituent enhances reactivity for further functionalization, while the carboxylic acid group offers versatility in derivatization. This compound is useful in medicinal chemistry research, serving as a precursor for developing potential therapeutic agents. Its well-defined molecular framework ensures consistent performance in synthetic applications, making it a reliable choice for targeted chemical transformations.
2-Bromo-7-ethyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid structure
55503-26-9 structure
Product Name:2-Bromo-7-ethyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid
CAS No:55503-26-9
MF:C10H8BrNO3S
MW:302.144420623779
CID:351737
PubChem ID:13217718
Update Time:2025-06-08

2-Bromo-7-ethyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-7-ethyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid
    • 2-bromo-7-ethyl-4-oxothieno[2,3-b]pyridine-5-carboxylic acid
    • 55503-26-9
    • SCHEMBL11555607
    • 2-Bromo-7-ethyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylicacid
    • Inchi: 1S/C10H8BrNO3S/c1-2-12-4-6(10(14)15)8(13)5-3-7(11)16-9(5)12/h3-4H,2H2,1H3,(H,14,15)
    • InChI Key: XPKOPEQBZSBWTP-UHFFFAOYSA-N
    • SMILES: BrC1=CC2C(C(C(=O)O)=CN(CC)C=2S1)=O

Computed Properties

  • Exact Mass: 300.94083g/mol
  • Monoisotopic Mass: 300.94083g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 371
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 85.8Ų

2-Bromo-7-ethyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029192528-1g
2-Bromo-7-ethyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid
55503-26-9 95%
1g
$721.14 2023-09-01
Chemenu
CM171968-1g
2-bromo-7-ethyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid
55503-26-9 95%
1g
$*** 2023-05-30

Additional information on 2-Bromo-7-ethyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid

Comprehensive Overview of 2-Bromo-7-ethyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid (CAS No. 55503-26-9)

The compound 2-Bromo-7-ethyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid (CAS No. 55503-26-9) is a heterocyclic organic molecule with significant potential in pharmaceutical and agrochemical research. Its unique structure, featuring a thienopyridine core, makes it a valuable intermediate for synthesizing bioactive compounds. Researchers are increasingly interested in this molecule due to its potential applications in drug discovery, particularly in targeting enzymes and receptors involved in inflammatory and metabolic disorders.

One of the key features of 2-Bromo-7-ethyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid is its bromine substitution, which enhances its reactivity in cross-coupling reactions, a popular topic in modern synthetic chemistry. This property aligns with the growing demand for efficient C-C bond formation strategies, a frequent search term among chemists exploring Suzuki-Miyaura or Buchwald-Hartwig reactions. The compound’s carboxylic acid moiety further expands its utility, enabling derivatization into esters, amides, or other functional groups critical for optimizing drug-like properties.

In the context of current trends, 55503-26-9 is often discussed alongside small-molecule drug development and fragment-based drug design. These areas are highly searched in academic and industrial circles, as they address challenges like target selectivity and ADME optimization. The thienopyridine scaffold, present in this compound, is also found in several FDA-approved drugs, which boosts its relevance in medicinal chemistry forums and patent literature.

From a synthetic perspective, the ethyl and oxo groups in 2-Bromo-7-ethyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid contribute to its lipophilicity and hydrogen-bonding capacity, respectively. These traits are frequently analyzed in computational chemistry studies, another hot topic in AI-driven drug discovery. Researchers leveraging molecular docking or QSAR modeling often seek such scaffolds to predict binding affinities or metabolic stability.

Environmental and regulatory considerations are also pertinent. While 55503-26-9 is not classified as hazardous, its brominated nature warrants scrutiny under green chemistry principles. This aligns with searches for sustainable synthesis methods, a priority for pharmaceutical manufacturers aiming to reduce waste and energy consumption. The compound’s potential as a biodegradable intermediate further enhances its appeal in eco-conscious R&D.

In summary, 2-Bromo-7-ethyl-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid (CAS No. 55503-26-9) is a versatile building block with multifaceted applications. Its alignment with trending topics like catalysis, drug design, and sustainability ensures its continued relevance in scientific literature and industrial workflows. Future studies may explore its role in kinase inhibitors or antibacterial agents, areas where its scaffold could offer novel solutions.

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